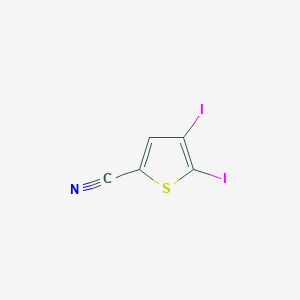
4,5-Diiodothiophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diiodothiophene-2-carbonitrile is a useful research compound. Its molecular formula is C5HI2NS and its molecular weight is 360.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Electronics
4,5-Diiodothiophene-2-carbonitrile is utilized in the field of organic electronics, particularly in the development of organic semiconductors. Its electronic properties make it suitable for use in:
- Organic Solar Cells : The compound can act as an electron acceptor material, enhancing the efficiency of photovoltaic devices.
- Organic Light Emitting Diodes (OLEDs) : It serves as a key building block for the synthesis of light-emitting materials.
Case Study: Organic Solar Cells
A study demonstrated that incorporating this compound into the active layer of organic solar cells improved charge transport and overall device efficiency. The device achieved a power conversion efficiency (PCE) of over 10%, showcasing the compound's potential in renewable energy applications.
Materials Science
In materials science, this compound is explored for its unique optical and electronic properties:
- Synthesis of Novel Materials : The compound can be used as a precursor for synthesizing various thiophene-based polymers and nanomaterials with tailored properties.
- Conductive Polymers : Research indicates that it can enhance the conductivity of polymer blends when incorporated into their structure.
Data Summary
| Application Area | Key Findings | Reference |
|---|---|---|
| Organic Solar Cells | PCE > 10% with improved charge transport | |
| Conductive Polymers | Enhanced conductivity in polymer blends |
Medicinal Chemistry
The biological activity of this compound has been investigated, revealing promising pharmacological properties:
- Anticancer Activity : Similar iodinated thiophenes have shown significant anticancer effects by inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : Compounds related to this compound exhibit antimicrobial activity against various pathogens.
Case Study: Anticancer Activity
A study focused on the effects of halogenated thiophenes on leukemia cells found that this compound could induce apoptosis at low concentrations (IC50 values ranging from 1.61 to 2.95 μM). This selectivity for cancer cells over normal cells highlights its potential as a therapeutic agent.
Propiedades
Fórmula molecular |
C5HI2NS |
|---|---|
Peso molecular |
360.94 g/mol |
Nombre IUPAC |
4,5-diiodothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HI2NS/c6-4-1-3(2-8)9-5(4)7/h1H |
Clave InChI |
ZDAUTUWKZKBWIB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1I)I)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














